(R)-Isoxazolidin-4-ol hydrochloride

Catalog No.
S895133
CAS No.
338464-48-5
M.F
C3H8ClNO2
M. Wt
125.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Isoxazolidin-4-ol hydrochloride

CAS Number

338464-48-5

Product Name

(R)-Isoxazolidin-4-ol hydrochloride

IUPAC Name

(4R)-1,2-oxazolidin-4-ol;hydrochloride

Molecular Formula

C3H8ClNO2

Molecular Weight

125.55 g/mol

InChI

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m1./s1

InChI Key

LLCWGQYEQKYRDO-AENDTGMFSA-N

SMILES

C1C(CON1)O.Cl

Canonical SMILES

C1C(CON1)O.Cl

Isomeric SMILES

C1[C@H](CON1)O.Cl

(R)-Isoxazolidin-4-ol hydrochloride is a chemical compound with the molecular formula C₃H₈ClNO₂ and a molecular weight of 125.55 g/mol. It is classified as a hydrochloride salt of (R)-isoxazolidin-4-ol, which features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The compound is typically presented as a solid and is soluble in water, indicating its potential utility in various biological and chemical applications .

The mechanism of action of (R)-Isoxazolidin-4-ol hydrochloride remains unknown. There is no scientific literature available that explores its potential biological activity or interaction with other molecules [, ].

Typical of isoxazolidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under acidic conditions, (R)-isoxazolidin-4-ol can undergo dehydration to form corresponding alkenes.
  • Formation of Derivatives: The compound can be transformed into esters or ethers through reaction with carboxylic acids or alcohols, respectively.

These reactions highlight the versatility of (R)-isoxazolidin-4-ol hydrochloride in synthetic organic chemistry.

(R)-Isoxazolidin-4-ol hydrochloride exhibits notable biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, contributing to its pharmacological interest. Specifically, it has been shown to interact with various biological targets, which may lead to therapeutic applications in treating diseases related to these targets .

Additionally, the compound's safety profile indicates that it is harmful if swallowed and may cause skin irritation, necessitating careful handling in laboratory settings .

Several synthetic routes have been developed to produce (R)-isoxazolidin-4-ol hydrochloride:

  • Cyclization of Amino Acids: One approach involves the cyclization of amino acids with aldehydes or ketones under acidic conditions.
  • Reduction Reactions: Starting from corresponding oximes or nitriles, reduction reactions can yield the desired isoxazolidine structure.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes may also be employed for the asymmetric synthesis of (R)-isoxazolidin-4-ol, enhancing yield and selectivity .

(R)-Isoxazolidin-4-ol hydrochloride finds applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Chemical Research: The compound serves as an intermediate in the synthesis of other chemical entities.
  • Agricultural Chemistry: Potential uses in developing agrochemicals due to its bioactive properties.

Interaction studies have shown that (R)-isoxazolidin-4-ol hydrochloride can modulate enzyme activity and receptor binding. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. For instance, studies indicate that it may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and clearance .

Several compounds share structural similarities with (R)-isoxazolidin-4-ol hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(S)-Isoxazolidin-4-olEnantiomerOpposite stereochemistry affects biological activity
2-AminoethanolSimple amineLacks cyclic structure; different reactivity
3-HydroxyprolineAmino acid derivativeContains a hydroxyl group but lacks nitrogen ring
5-HydroxyisoxazoleHeterocyclic compoundDifferent ring structure; distinct reactivity

(R)-Isoxazolidin-4-ol hydrochloride is unique due to its specific stereochemistry and cyclic structure, which contribute to its distinct biological activities compared to these similar compounds.

Molecular Formula and Weight Analysis

The molecular composition of (R)-Isoxazolidin-4-ol hydrochloride is defined by the molecular formula C₃H₈ClNO₂, establishing its fundamental elemental constitution [1] [3]. The compound exhibits a molecular weight of 125.55 grams per mole, while the monoisotopic mass is precisely determined at 125.024356 atomic mass units [3]. The molecular structure comprises three carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, reflecting the hydrochloride salt formation with the parent isoxazolidin-4-ol molecule [1].

ParameterValue
Molecular FormulaC₃H₈ClNO₂
Molecular Weight125.55 g/mol
Monoisotopic Mass125.024356 u
Chemical Abstracts Service Registry Number338464-48-5

The Chemical Abstracts Service registry number 338464-48-5 provides unambiguous identification of this specific stereoisomer [1] [4]. The compound's elemental composition reflects the presence of the hydroxyl functional group at the carbon-4 position combined with the heterocyclic isoxazolidine ring system and the associated hydrochloride counterion [5].

Structural Characteristics of the Five-Membered Heterocyclic Ring

The isoxazolidine ring system constitutes a saturated five-membered heterocycle containing both nitrogen and oxygen heteroatoms positioned adjacently at the 1 and 2 positions respectively [2]. This structural arrangement creates a unique heterocyclic framework that distinguishes isoxazolidines from other five-membered ring systems . The ring adopts a non-planar conformation due to the saturated nature of the carbon-carbon and carbon-heteroatom bonds [7].

The nitrogen-oxygen bond within the ring represents a critical structural feature, with the nitrogen atom typically exhibiting sp³ hybridization and the oxygen atom maintaining its characteristic electronegativity [2]. The five-membered ring system demonstrates conformational flexibility, with the ring capable of adopting various conformations including envelope and twisted forms [7]. The heterocyclic ring serves as a rigid scaffold that influences the overall molecular geometry and contributes to the compound's chemical reactivity patterns [8].

Isoxazolidines are recognized as saturated analogues of isoxazoles, where the complete saturation of the ring system eliminates aromatic character while maintaining the essential nitrogen-oxygen structural motif [2]. The ring system provides a framework for substitution at multiple positions, with the carbon-4 position serving as the site for hydroxyl group attachment in this particular compound [7]. The structural integrity of the five-membered ring is maintained through standard covalent bonding patterns, with bond angles and lengths conforming to expected values for saturated heterocycles [9].

Stereochemistry at the C-4 Position

The stereochemical configuration at the carbon-4 position represents a defining characteristic of (R)-Isoxazolidin-4-ol hydrochloride [1] [3]. The compound exhibits R-configuration at this chiral center, establishing its absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules [5]. The presence of the hydroxyl group at the carbon-4 position creates a stereogenic center that determines the three-dimensional arrangement of substituents around this carbon atom [1].

The R-configuration designation indicates that when the molecule is oriented with the lowest priority group directed away from the observer, the remaining three substituents decrease in priority in a clockwise direction [3]. This stereochemical arrangement is crucial for the compound's biological activity and chemical behavior, as stereoisomers often exhibit distinct pharmacological and physicochemical properties [7]. The stereochemical purity of the R-enantiomer is essential for applications requiring specific three-dimensional molecular recognition [8].

Stereochemical ParameterSpecification
Stereogenic CenterCarbon-4
Absolute ConfigurationR
Number of Chiral Centers1
Stereoisomeric Designation(4R)

The carbon-4 position bears the hydroxyl substituent in a defined spatial arrangement relative to the heterocyclic ring system [1]. The stereochemical integrity is maintained through careful synthetic procedures and is verified through analytical techniques including nuclear magnetic resonance spectroscopy and optical rotation measurements [10]. The R-configuration contributes to the compound's unique chemical fingerprint and influences its interactions with other chiral molecules [7].

Physicochemical Properties

Solubility Profile

The solubility characteristics of (R)-Isoxazolidin-4-ol hydrochloride are influenced by the presence of both the hydroxyl functional group and the hydrochloride salt formation [11]. The compound demonstrates enhanced water solubility compared to the free base form due to the ionic nature of the hydrochloride salt [12]. The polar hydroxyl group and the ionic chloride counterion contribute to favorable interactions with polar solvents, particularly water and alcohols [11].

The solubility profile is characterized by moderate to good solubility in polar protic solvents, including water, methanol, and ethanol [12]. The hydrochloride salt formation significantly improves the compound's aqueous solubility through ionic solvation mechanisms [11]. The presence of hydrogen bonding capabilities from the hydroxyl group further enhances solubility in hydrogen-bonding solvents [11]. Solubility in nonpolar organic solvents is typically limited due to the compound's polar nature and ionic character [12].

Stability Parameters

The stability profile of (R)-Isoxazolidin-4-ol hydrochloride encompasses thermal, chemical, and storage stability characteristics [13]. The compound exhibits stability under normal storage conditions when maintained at temperatures between 2-8°C under an inert atmosphere [13]. The hydrochloride salt form contributes to enhanced stability compared to the free base by providing protection against atmospheric moisture and oxidation [12].

Thermal stability is maintained at room temperature with gradual decomposition occurring at elevated temperatures [14]. The compound should be protected from moisture and strong oxidizing agents to maintain chemical integrity [13]. Long-term storage stability is optimized through proper storage conditions including controlled temperature, inert atmosphere, and protection from light [12]. The crystalline form of the hydrochloride salt provides additional stability through organized molecular packing [13].

Spectroscopic Characteristics

The spectroscopic properties of (R)-Isoxazolidin-4-ol hydrochloride provide detailed structural information through various analytical techniques [10]. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule [15]. The hydroxyl group exhibits characteristic O-H stretching vibrations in the region of 3200-3600 cm⁻¹, with the exact position influenced by hydrogen bonding interactions [15] [16].

The heterocyclic ring system contributes distinctive absorption patterns in the fingerprint region of the infrared spectrum [15]. Carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2800-3000 cm⁻¹, while carbon-oxygen stretching vibrations are observed in the 1000-1300 cm⁻¹ range [15] [16]. The presence of the nitrogen-oxygen bond within the ring system creates unique vibrational modes that can be identified through careful spectroscopic analysis [17].

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structure and stereochemistry [10]. Proton nuclear magnetic resonance spectroscopy reveals the chemical environment of hydrogen atoms within the molecule, with the hydroxyl proton appearing as a characteristic signal [18]. Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with chemical shifts reflecting the electronic environment of each carbon atom [18].

Spectroscopic TechniqueKey Characteristics
Infrared SpectroscopyO-H stretch: 3200-3600 cm⁻¹
C-H stretch: 2800-3000 cm⁻¹
C-O stretch: 1000-1300 cm⁻¹
Nuclear Magnetic ResonanceDistinctive chemical shift patterns
Stereochemical information

Crystallographic Data and Solid-State Behavior

The solid-state behavior of (R)-Isoxazolidin-4-ol hydrochloride is characterized by its crystalline structure and packing arrangements [19]. The compound typically crystallizes in a specific space group that accommodates the molecular geometry and intermolecular interactions [20]. The crystal structure is stabilized through hydrogen bonding networks involving the hydroxyl group, the nitrogen atom, and the chloride counterion [19].

Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement [19]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating networks that influence the overall crystal stability [20]. The chloride ion participates in ionic interactions and hydrogen bonding, contributing to the three-dimensional crystal lattice [19].

The crystallographic unit cell parameters define the repeating structural motif within the crystal lattice [20]. These parameters include cell dimensions, angles, and symmetry elements that characterize the crystal system [19]. The molecular conformation within the crystal structure may differ from the solution-phase conformation due to crystal packing forces [20]. X-ray crystallographic analysis provides precise atomic coordinates and bond lengths that confirm the molecular structure and stereochemistry [21].

The (R)-isoxazolidin-4-ol hydrochloride exhibits a tetrahedral stereochemical configuration at the carbon-4 position, where the hydroxyl group is positioned according to the Cahn-Ingold-Prelog priority rules [1] [2]. The absolute configuration assignment follows the standard sequence: OH > C-5 > C-3 > N-2, resulting in a clockwise arrangement that defines the R stereochemistry [3] [4]. This configuration has profound structural implications for the molecular geometry and reactivity patterns.

The R configuration at C-4 creates a specific three-dimensional arrangement that influences both intramolecular and intermolecular interactions [1] [2]. Nuclear magnetic resonance spectroscopy studies have revealed that the H-4 proton in (R)-isoxazolidin-4-ol appears as a characteristic signal at approximately 4.48 ppm, which is diagnostic of the 4-hydroxy substitution pattern [2]. The coupling patterns observed in the proton nuclear magnetic resonance spectra provide definitive evidence for the trans relationship between the C-3 and C-4 substituents, with the hydroxyl group adopting a pseudoequatorial orientation in the preferred ring conformation [2].

The structural implications of the R configuration extend to the molecular dipole moment and hydrogen bonding capabilities. The hydroxyl group at C-4 serves as both a hydrogen bond donor and acceptor, creating opportunities for stabilizing intermolecular interactions in the solid state [1] [2]. X-ray crystallographic studies have demonstrated that the R configuration promotes specific packing arrangements in the crystal lattice, with the hydroxyl groups participating in extended hydrogen bonding networks [5].

Computational studies using density functional theory have elucidated the electronic structure implications of the R configuration [6] [7]. The electron density distribution around the stereogenic center shows distinct patterns compared to the S enantiomer, particularly in the region of the carbon-oxygen bond. The R configuration results in a slightly different electrostatic potential surface, which influences the molecular recognition properties and binding affinity to various receptors [6].

Comparative Analysis with (S)-Isoxazolidin-4-ol Hydrochloride

The comparative analysis between (R)-isoxazolidin-4-ol hydrochloride and its S enantiomer reveals significant stereochemical differences that impact their chemical and biological properties [3] [8] [9]. While both enantiomers share identical molecular formulas (C₃H₈ClNO₂) and molecular weights (125.55 g/mol), their three-dimensional arrangements create distinct stereochemical environments [3] [10].

The most fundamental difference lies in the spatial orientation of the hydroxyl group at C-4. In the S enantiomer, the Cahn-Ingold-Prelog priority assignment results in a counterclockwise arrangement, creating a mirror-image relationship with the R enantiomer [9] [11]. This stereochemical distinction manifests in opposite optical rotation properties, with the R enantiomer typically exhibiting dextrorotatory behavior while the S enantiomer shows levorotatory characteristics [3] [9].

Synthetic accessibility represents another critical point of comparison. The R enantiomer is readily accessible through highly stereoselective hydroboration-oxidation reactions of 2,3-dihydroisoxazoles, which proceed with excellent trans selectivity relative to substituents at C-3 [1] [2]. In contrast, the S enantiomer often requires more elaborate synthetic strategies, including the use of chiral auxiliaries or asymmetric catalysis approaches [2] [10].

Nuclear magnetic resonance spectroscopy provides powerful tools for distinguishing between the two enantiomers. Two-dimensional Nuclear Overhauser Effect Spectroscopy experiments have revealed distinct correlation patterns for each stereoisomer [12] [2]. In the R enantiomer, irradiation of the H-4 proton results in stronger enhancement of the pseudoequatorial H-5 proton signal compared to the pseudoaxial H-5 proton, while the S enantiomer exhibits different enhancement patterns [2].

The conformational preferences of the two enantiomers also differ subtly but significantly. While both adopt envelope conformations, the R enantiomer preferentially places the envelope flap at the N-2 position, whereas the S enantiomer favors envelope conformations with the flap at C-3 [13] [5]. These conformational differences contribute to distinct pharmacological profiles and biological activities [14].

Conformational Analysis of the Isoxazolidine Ring

The conformational analysis of the isoxazolidine ring in (R)-isoxazolidin-4-ol hydrochloride reveals a complex landscape of ring puckering modes and conformational equilibria [13] [5] [18]. The five-membered heterocyclic ring adopts non-planar conformations due to the tetrahedral geometry of the carbon atoms and the specific bond angles imposed by the nitrogen-oxygen motif [5] [18].

The ring puckering analysis, based on the Cremer-Pople formalism, characterizes the conformational behavior using two key parameters: the puckering amplitude (q₂) and the phase angle (φ) [5] [19]. For (R)-isoxazolidin-4-ol, the puckering amplitude typically ranges from 0.35 to 0.47 Å, indicating moderate ring flexibility [5]. The phase angle varies between 26° and 275°, corresponding to different envelope and twist conformations [5].

The most stable conformation adopts an envelope geometry with the ring pucker centered at the N-2 position [13] [5]. In this conformation, four ring atoms (C-3, C-4, C-5, and O-1) lie approximately in a plane, while the nitrogen atom is displaced above or below this plane by approximately 0.35-0.40 Å [5]. This envelope conformation minimizes steric interactions between the hydroxyl group at C-4 and other ring substituents [5].

The twist conformation represents an alternative low-energy structure where the ring pucker is distributed between two adjacent atoms [5] [20]. X-ray crystallographic studies have identified twist conformations about the C-4-C-5 bond, with puckering parameters of q₂ = 0.466 Å and φ = 275.7° [20]. This conformation is particularly favored when bulky substituents are present at positions that would create steric congestion in the envelope form [20].

The conformational equilibrium between envelope and twist forms is influenced by several factors, including temperature, solvent polarity, and the presence of hydrogen bonding interactions [13] [21]. Variable temperature nuclear magnetic resonance studies have revealed that the envelope conformation predominates at low temperatures, while increased thermal motion at higher temperatures leads to greater population of twist conformations [13].

The nitrogen inversion process represents another critical aspect of the conformational analysis [17] [7]. The inversion barrier for (R)-isoxazolidin-4-ol has been determined to be approximately 65-72 kJ/mol, which is significantly higher than simple tertiary amines due to the electron-withdrawing effect of the adjacent oxygen atom [17] [7]. This elevated barrier ensures that nitrogen inversion is slow on the nuclear magnetic resonance timescale at room temperature, allowing for the observation of distinct conformational species [17].

Complete line-shape analysis of temperature-dependent nuclear magnetic resonance spectra has provided detailed kinetic parameters for the conformational interconversion processes [17] [22]. The exchange rate constants follow Arrhenius behavior, with pre-exponential factors typically in the range of 10¹²-10¹³ s⁻¹ [17]. The entropy of activation for nitrogen inversion is generally small and positive, indicating that the transition state is more disordered than the ground state [7].

The conformational analysis also reveals the presence of pseudorotational motion, where the ring pucker migrates around the ring in a coordinated fashion [18] [23]. This motion is characterized by low energy barriers (typically 2-8 kJ/mol) and occurs rapidly on the nuclear magnetic resonance timescale [18]. The pseudorotational pathway connects different envelope conformations through intermediate twist forms, creating a dynamic equilibrium of conformational states [23].

Solvent effects play a crucial role in modulating the conformational equilibria [13] [17]. In polar protic solvents such as methanol, hydrogen bonding interactions between the solvent and the hydroxyl group at C-4 can stabilize specific conformations [13]. Conversely, in non-polar solvents, intramolecular interactions become more dominant, leading to different conformational preferences [17].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types